![molecular formula C12H17ClN2O3 B1397718 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride CAS No. 1220034-55-8](/img/structure/B1397718.png)
4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride
Overview
Description
4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, also known as 4-MNP, is a synthetic organic compound. It is a member of the piperidine family and has a wide range of applications in scientific research. 4-MNP is used in a variety of laboratory experiments and has a number of potential applications in the medical field. This article will provide an overview of 4-MNP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Pharmacological Properties
4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride has been studied for its pharmacological properties. For instance, its derivative, paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor with applications in treating various psychiatric disorders. The physicochemical properties, methods of preparation, and pharmacological effects of paroxetine are extensively documented (Germann, Ma, Han, & Tikhomirova, 2013).
Aspartic Protease Inhibition
Piperidine derivatives, including those with nitrophenacyl groups, have shown potential in inhibiting aspartic proteases of Plasmodium falciparum. The presence of a nitro group in the benzene ring plays a significant role in the inhibition, demonstrating the relevance of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride in antimalarial research (Saify et al., 2011).
Sigma Receptor Ligands
Halogenated 4-(4-phenoxymethyl)piperidines, closely related to 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, have been synthesized as potential sigma receptor ligands. These ligands have shown promise in in vivo studies for tomographic studies of sigma receptors (Waterhouse et al., 1997).
Kinetics and Mechanism Studies
The compound's derivatives have been studied for their kinetics and mechanisms in reactions with secondary alicyclic amines. These studies provide insights into the chemical behavior and potential applications in synthetic chemistry (Castro et al., 1999).
Lignin Degradation
Research involving the degradation of 4-nitrophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium highlights the potential of using derivatives of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride in environmental biotechnology (Teramoto, Tanaka, & Wariishi, 2004).
Radical Scavenging and Antioxidant Properties
The development of novel nitroxyl radicals for controlling reactivity with ascorbic acid, utilizing piperidine and pyrrolidine nitroxyl radicals, demonstrates the potential of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride in the field of antioxidants and radical scavenging (Kinoshita et al., 2009).
Quantum Chemical Studies
Quantum chemical and molecular dynamic simulation studies have explored the corrosion inhibition properties of piperidine derivatives, indicating potential applications in materials science (Kaya et al., 2016).
properties
IUPAC Name |
4-(4-methyl-2-nitrophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-9-2-3-12(11(8-9)14(15)16)17-10-4-6-13-7-5-10;/h2-3,8,10,13H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIVAFWXDDBARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride | |
CAS RN |
1220034-55-8 | |
Record name | Piperidine, 4-(4-methyl-2-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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